An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-(chloromethyl)quinoline
An In-Depth Technical Guide to the Physicochemical Properties of 7-Bromo-3-(chloromethyl)quinoline
To our valued researchers, scientists, and drug development professionals,
This guide is intended to provide a comprehensive overview of the physicochemical properties of 7-Bromo-3-(chloromethyl)quinoline, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. However, after an extensive search of available scientific literature, chemical supplier databases, and safety data repositories, it has become evident that detailed, experimentally verified physicochemical data and specific characterization information for 7-Bromo-3-(chloromethyl)quinoline are not publicly available at this time.
The search has yielded substantial information on structurally related compounds, which can provide valuable insights into the expected properties and reactivity of the target molecule. This guide will, therefore, focus on presenting a detailed analysis of these related compounds to offer a predictive understanding of 7-Bromo-3-(chloromethyl)quinoline, alongside general principles and methodologies for its potential synthesis and characterization.
Introduction to the Quinoline Scaffold
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a prominent scaffold in medicinal chemistry. Quinoline and its derivatives exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antiviral properties. The introduction of various substituents onto the quinoline core allows for the fine-tuning of its pharmacological and physicochemical properties.
The subject of this guide, 7-Bromo-3-(chloromethyl)quinoline, combines the quinoline core with two key reactive functionalities: a bromine atom at the 7-position and a chloromethyl group at the 3-position. The bromine atom can serve as a handle for cross-coupling reactions, while the chloromethyl group is a versatile electrophile for nucleophilic substitution, making this compound a potentially valuable building block in the synthesis of more complex molecules.
Predicted Physicochemical Properties
While specific experimental data for 7-Bromo-3-(chloromethyl)quinoline is unavailable, we can infer its likely properties based on data from closely related analogs.
Data on Related Quinoline Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Key Characteristics |
| 7-Bromo-2-chloro-3-(chloromethyl)quinoline | 948291-25-6 | C₁₀H₆BrCl₂N | 290.97 | - | Available on-demand from suppliers; analytical data such as LCMS, GCMS, NMR, and IR can be requested. |
| 7-Bromo-2-chloro-3-methylquinoline | 132118-47-9 | C₁₀H₇BrClN | 256.53 | Solid | Purity of 97% is commercially available. |
| 7-Bromoquinoline | 4965-36-0 | C₉H₆BrN | 208.06 | - | Physicochemical data available in databases like PubChem.[1] |
| 3-(Chloromethyl)quinoline hydrochloride | - | C₁₀H₉Cl₂N | 214.09 | - | Predicted physicochemical properties are available.[2] |
Based on these related structures, 7-Bromo-3-(chloromethyl)quinoline is expected to be a solid at room temperature with a molecular weight of approximately 256.5 g/mol . Its solubility is likely to be low in water and higher in common organic solvents such as dichloromethane, chloroform, and ethyl acetate.
Reactivity and Synthetic Considerations
The reactivity of 7-Bromo-3-(chloromethyl)quinoline is dictated by the electrophilic nature of the chloromethyl group and the potential for the bromine atom to participate in cross-coupling reactions.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group at the 3-position is a reactive site for nucleophilic attack. This allows for the introduction of a wide variety of functional groups, including amines, thiols, alcohols, and cyanides, to generate a library of novel quinoline derivatives.
Cross-Coupling Reactions at the Bromo Position
The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions enable the formation of carbon-carbon bonds, allowing for the connection of the quinoline scaffold to other aromatic or aliphatic moieties.
Synthetic Pathways
While a specific, validated synthetic protocol for 7-Bromo-3-(chloromethyl)quinoline is not available in the reviewed literature, several general methods for the synthesis of substituted quinolines could be adapted.
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Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation and cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines.[3][4] A potential route to 7-Bromo-3-(chloromethyl)quinoline could involve the Vilsmeier-Haack reaction of an appropriately substituted acetanilide, followed by reduction of the formyl group to a hydroxymethyl group and subsequent chlorination.
Caption: A potential synthetic workflow for substituted 3-(chloromethyl)quinolines.
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Radical Chlorination: If 7-bromo-3-methylquinoline were available, it could potentially be converted to 7-Bromo-3-(chloromethyl)quinoline via a free-radical chlorination reaction using a reagent such as N-chlorosuccinimide (NCS) and a radical initiator.
Proposed Experimental Protocols for Characterization
Should 7-Bromo-3-(chloromethyl)quinoline be synthesized, a series of standard analytical techniques would be required to confirm its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the quinoline ring protons and a singlet for the chloromethyl (-CH₂Cl) protons, likely in the range of 4.5-5.0 ppm.
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¹³C NMR: The carbon NMR spectrum would confirm the number of unique carbon atoms and show a signal for the chloromethyl carbon.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) and chlorine (approximately 3:1 ratio of ³⁵Cl and ³⁷Cl) would result in a characteristic pattern in the mass spectrum, aiding in the confirmation of the elemental composition.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the C-H, C=C, and C=N bonds of the quinoline ring, as well as a C-Cl stretching vibration.
Melting Point Determination
The melting point of the purified solid would be a key indicator of its purity.
Safety and Handling
Given the lack of a specific Safety Data Sheet (SDS) for 7-Bromo-3-(chloromethyl)quinoline, handling precautions should be based on data for structurally similar compounds. Halogenated quinolines and compounds with chloromethyl groups are often irritants and may be harmful if swallowed, inhaled, or absorbed through the skin. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion and Future Outlook
While 7-Bromo-3-(chloromethyl)quinoline presents itself as a potentially valuable synthetic intermediate, a notable gap exists in the scientific literature regarding its specific physicochemical properties and established synthetic and characterization protocols. The information provided in this guide, based on the analysis of related compounds, offers a predictive framework for researchers interested in this molecule.
Future work should focus on the unambiguous synthesis and thorough characterization of 7-Bromo-3-(chloromethyl)quinoline. The publication of its spectral data (NMR, MS, IR), melting point, and solubility would be a valuable contribution to the chemical community and would enable its broader application in medicinal chemistry and materials science.
